2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure features a 1,3-benzodioxole-substituted 1,2,4-oxadiazole moiety at the 2-position via a sulfanyl-methyl linker and a 4-chlorophenyl group at the 3-position (Figure 1). These substitutions likely modulate its physicochemical and biological properties, such as solubility, receptor binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O4S2/c23-13-2-4-14(5-3-13)27-21(28)19-15(7-8-32-19)24-22(27)33-10-18-25-20(26-31-18)12-1-6-16-17(9-12)30-11-29-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCOUHNRSDTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4C6=CC=C(C=C6)Cl)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2H-1,3-benzodioxole, 1,2,4-oxadiazole, and thieno[3,2-d]pyrimidin-4-one derivatives. These intermediates are then subjected to various coupling reactions, often under controlled conditions such as specific temperatures, pressures, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it may bind to a particular enzyme or receptor, modulating its activity and leading to a therapeutic effect. The pathways involved would include the binding of the compound to its target, subsequent conformational changes, and the downstream biological effects.
Comparison with Similar Compounds
Antimicrobial Activity
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit structure-dependent antimicrobial effects:
TRPA1 Inhibition
Patent derivatives (e.g., Boehringer Ingelheim’s 3H,4H-thieno[2,3-d]pyrimidin-4-ones) inhibit TRPA1, a ion channel implicated in pain and inflammation. While the target compound’s TRPA1 activity is unstudied, its 4-chlorophenyl and benzodioxole groups could mimic the aryl/heteroaryl motifs critical for receptor binding in patented analogs .
Physicochemical and Pharmacokinetic Properties
- Solubility : Derivatives with polar groups (e.g., sulfonamide in 12d ) show improved aqueous solubility, whereas lipophilic substituents (e.g., 4-chlorophenyl) may enhance membrane permeability .
Biological Activity
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzodioxole : Known for its antioxidant properties.
- Oxadiazole : Often associated with antimicrobial and anticancer activities.
- Thieno[3,2-d]pyrimidinone : A core structure in many bioactive compounds.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The proposed mechanisms include:
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and cell cycle progression.
- Antioxidant Activity : The benzodioxole component contributes to free radical scavenging, potentially protecting cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 5 µM.
- HepG2 (liver cancer) : Showed an IC50 value of around 7 µM.
These values suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:
- Effective against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Moderate activity against certain fungal strains.
Comparative Efficacy
| Compound | Target | IC50/ MIC | Reference |
|---|---|---|---|
| 2-{...} | MCF-7 | 5 µM | |
| 2-{...} | HepG2 | 7 µM | |
| 2-{...} | S. aureus | 32 µg/mL |
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, the compound induced apoptosis through the activation of caspase pathways. This was validated by flow cytometry analysis showing increased sub-G1 phase population indicative of apoptotic cells.
Case Study 2: Antimicrobial Testing
A series of tests were performed using the agar dilution method to assess the antimicrobial activity against various pathogens. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than many standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
